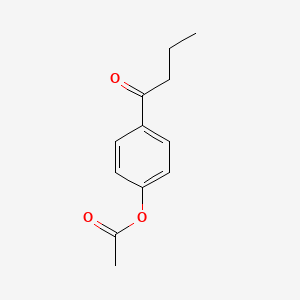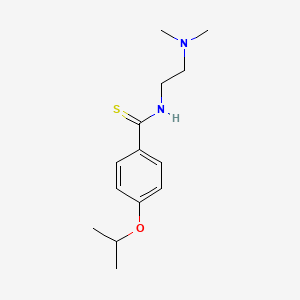
Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- typically involves the reaction of 2-(4-methyl/methoxy-phenoxymethyl)benzoyl chloride with N-(2-dimethylaminoethyl)-(un)substituted anilines. The resulting benzamides are then treated with ethereal hydrochloric acid to obtain the corresponding hydrochlorides . The reaction conditions often include the use of solvents such as ether and the application of specific temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher efficiency and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions
Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted benzamides with different functional groups.
科学的研究の応用
Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential antimicrobial and anti-biofilm activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzamide: A simpler compound with similar structural features but different biological activities.
N-(2-diethylaminoethyl)benzamide: Another derivative with different substituents that affect its stability and reactivity.
Uniqueness
Benzamide, N-(2-dimethylaminoethyl)-p-isopropoxythio- is unique due to its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
32412-03-6 |
|---|---|
分子式 |
C14H22N2OS |
分子量 |
266.40 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)17-13-7-5-12(6-8-13)14(18)15-9-10-16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,18) |
InChIキー |
SJOWXANUFZIHGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


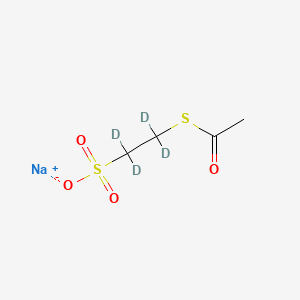

![(1S)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylethanol](/img/structure/B13835769.png)

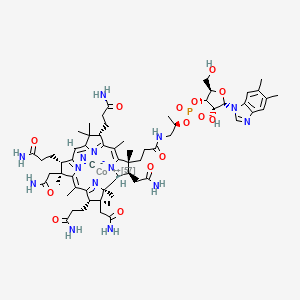
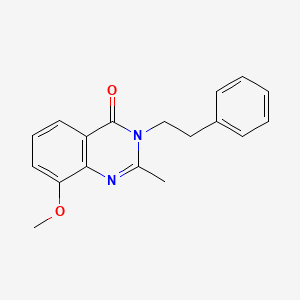
![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
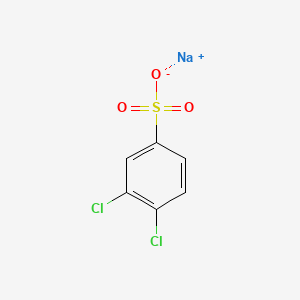
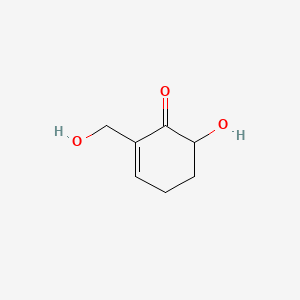
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)


